molecular formula C10H15N5O3 B2750169 8-(Ethylamino)-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione CAS No. 476481-50-2

8-(Ethylamino)-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione

Cat. No.: B2750169
CAS No.: 476481-50-2
M. Wt: 253.262
InChI Key: BVFAZNMYCUCIHI-UHFFFAOYSA-N
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Description

The compound “8-(Ethylamino)-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione” is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains an ethylamino group, a hydroxyethyl group, and a methyl group attached to the purine ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the purine ring, which is a two-ring structure composed of nitrogen and carbon atoms. The ethylamino, hydroxyethyl, and methyl groups would be attached at the 8, 7, and 3 positions of the purine ring, respectively .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the reactivity of the functional groups present. The amino and hydroxy groups could potentially participate in a variety of reactions, including acid-base reactions, nucleophilic substitutions, and redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Biological Activities

  • Novel tetramic acid derivatives have been synthesized showing noticeable herbicidal and fungicidal activities, highlighting their potential in agricultural science and pest management (Zhao-Fu Zhu et al., 2010).
  • A comprehensive study on the synthesis of 6-substituted 7-(het)aryl-7-deazapurine ribonucleosides revealed significant cytotoxic activities against various cancer cell lines, suggesting their potential in cancer therapy (Petr Nauš et al., 2014).
  • Research on carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated potent cytotoxic effects against leukemia and lung carcinoma cell lines, indicating their use in developing new anticancer agents (L. Deady et al., 2003).

Chemical Properties and Applications

  • Investigations on benz[1,2]oxaphosphinane derivatives provided insights into their chemical structure and potential applications in the development of new materials or chemical processes (M. Małecka & E. Budzisz, 2001).
  • A study on naphthoquinone-based chemosensors for transition metal ions discussed the synthesis, characterization, and application of these compounds in detecting metal ions, relevant in environmental monitoring and analytical chemistry (Prajkta Gosavi-Mirkute et al., 2017).

Antibacterial and Antimicrobial Activities

  • The unexpected synthesis of 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione demonstrated moderate antibacterial activity against S. aureus and E. coli, suggesting its potential in developing new antimicrobial agents (P. Angelov et al., 2023).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Without specific data, it’s difficult to provide detailed information on its safety and hazards .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in a variety of fields, including medicinal chemistry, materials science, and chemical biology .

Properties

IUPAC Name

8-(ethylamino)-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3/c1-3-11-9-12-7-6(15(9)4-5-16)8(17)13-10(18)14(7)2/h16H,3-5H2,1-2H3,(H,11,12)(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFAZNMYCUCIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CCO)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476481-50-2
Record name 8-(ETHYLAMINO)-7-(2-HYDROXYETHYL)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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